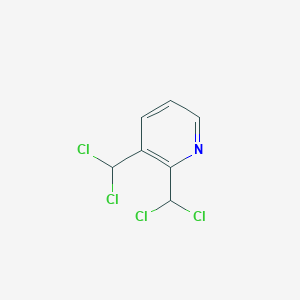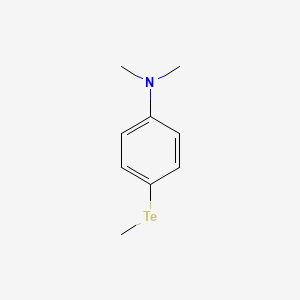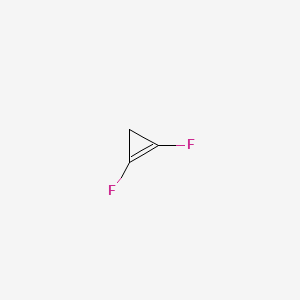![molecular formula C20H16O B14316951 ([1,1'-Biphenyl]-2-yl)(4-methylphenyl)methanone CAS No. 113449-31-3](/img/structure/B14316951.png)
([1,1'-Biphenyl]-2-yl)(4-methylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
([1,1’-Biphenyl]-2-yl)(4-methylphenyl)methanone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a biphenyl group and a methylphenyl group attached to a central methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-2-yl)(4-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting biphenyl with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of ([1,1’-Biphenyl]-2-yl)(4-methylphenyl)methanone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.
化学反应分析
Types of Reactions
([1,1’-Biphenyl]-2-yl)(4-methylphenyl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
([1,1’-Biphenyl]-2-yl)(4-methylphenyl)methanone: has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ([1,1’-Biphenyl]-2-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce signaling cascades.
相似化合物的比较
([1,1’-Biphenyl]-2-yl)(4-methylphenyl)methanone: can be compared with other similar compounds, such as:
Biphenyl: Lacks the ketone and methylphenyl groups, making it less reactive in certain chemical reactions.
4-Methylbiphenyl: Contains a methyl group but lacks the ketone functionality.
Benzophenone: Contains a ketone group but lacks the biphenyl structure.
The uniqueness of ([1,1’-Biphenyl]-2-yl)(4-methylphenyl)methanone lies in its combination of biphenyl and methylphenyl groups with a central ketone, providing distinct chemical and biological properties.
属性
CAS 编号 |
113449-31-3 |
|---|---|
分子式 |
C20H16O |
分子量 |
272.3 g/mol |
IUPAC 名称 |
(4-methylphenyl)-(2-phenylphenyl)methanone |
InChI |
InChI=1S/C20H16O/c1-15-11-13-17(14-12-15)20(21)19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI 键 |
WWVMATARFOVKRE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


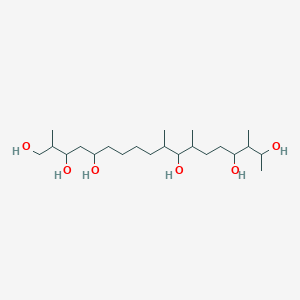
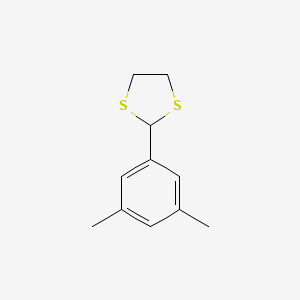
![1-Methylidenespiro[4.5]decan-2-one](/img/structure/B14316878.png)
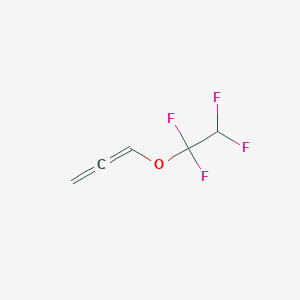
![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)
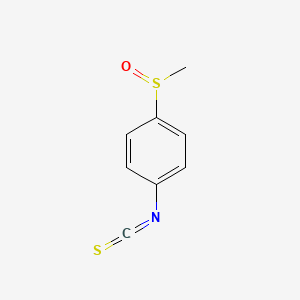
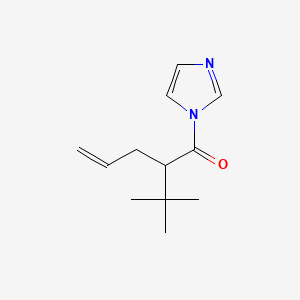
![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)

![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)

